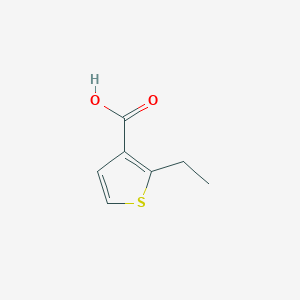

2-Ethylthiophene-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylthiophene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXGLAZELVIQOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77756-28-6 | |

| Record name | 2-ethylthiophene-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Chemical Reactions of 2 Ethylthiophene 3 Carboxylic Acid

The synthesis of 2-ethylthiophene-3-carboxylic acid can be approached through several synthetic routes, primarily involving the construction of the substituted thiophene (B33073) ring followed by the introduction or modification of the carboxylic acid functionality.

A plausible and common strategy involves the synthesis of an ester precursor, ethyl 2-ethylthiophene-3-carboxylate, which can then be hydrolyzed to the desired carboxylic acid.

One established method for the synthesis of related 2-aminothiophene-3-carboxylates is the Gewald reaction . This one-pot, multi-component reaction involves the condensation of a ketone or aldehyde with an active methylene (B1212753) nitrile (like ethyl cyanoacetate) and elemental sulfur in the presence of a base. 104.197.3nist.gov For the synthesis of a precursor to this compound, one could envision a variation of this reaction, though direct synthesis of the non-aminated product is not the primary outcome of the classical Gewald reaction.

A more direct, though hypothetical, approach would be the carboxylation of a lithiated thiophene derivative . This would involve the deprotonation of 2-ethylthiophene (B1329412) at the 3-position using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with carbon dioxide. This method is a standard way to introduce carboxylic acid groups onto aromatic rings.

Once the ester precursor, ethyl 2-ethylthiophene-3-carboxylate, is obtained, it can be readily converted to this compound via hydrolysis . This reaction is typically carried out under acidic or basic conditions. quinoline-thiophene.com Basic hydrolysis, using a reagent such as sodium hydroxide (B78521), is often preferred as it is generally a more rapid and complete reaction. quinoline-thiophene.com

Chemical Transformations and Derivatization of 2 Ethylthiophene 3 Carboxylic Acid

Carboxylic Acid Functional Group Reactivity

The carboxylic acid moiety of 2-ethylthiophene-3-carboxylic acid is a versatile functional group that readily undergoes a variety of chemical transformations, including esterification, amidation, conversion to acid chlorides and nitriles, decarboxylation, and the formation of hydrazides and diamides.

Esterification Reactions and Ester Derivatives

Esterification of thiophene (B33073) carboxylic acids is a fundamental transformation. The reaction of 2-ethylthiophene (B1329412) with carbon tetrachloride and an alcohol in the presence of a catalyst system, such as Fe(acac)₃, can lead to the formation of the corresponding methyl ester, methyl 5-ethyl-2-thiophenecarboxylate. researchgate.netsemanticscholar.org This method involves the in-situ generation of an esterifying agent. semanticscholar.org Generally, esterification of carboxylic acids is achieved by heating with an alcohol in the presence of an acid catalyst like concentrated sulfuric acid. chemguide.co.uk This reaction is reversible. chemguide.co.uk

Table 1: Examples of Esterification Reactions

| Reactant | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| 2-Ethylthiophene | CCl₄, CH₃OH, Fe(acac)₃ | Methyl 5-ethyl-2-thiophenecarboxylate | researchgate.netsemanticscholar.org |

| Carboxylic Acid (general) | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | chemguide.co.uk |

Amidation Reactions and Amide Derivatives

Amide synthesis from carboxylic acids is a crucial transformation in organic chemistry. Direct amidation of carboxylic acids can be achieved using various reagents. One effective method involves the use of tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, which facilitates the coupling of a wide range of carboxylic acids and amines under mild conditions. organic-chemistry.org Another approach is the one-pot synthesis using thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with an amine. rsc.org This method is efficient for producing secondary and tertiary amides, including those from sterically hindered amines. rsc.org Additionally, reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base can be used for the efficient amidation of carboxylate salts. organic-chemistry.org The choice of reagent and reaction conditions can be influenced by the presence of other functional groups and the desired purity of the final product. organic-chemistry.orgrsc.org

Conversion to Acid Chlorides and Nitriles

Acid Chlorides: Carboxylic acids are readily converted to more reactive acid chlorides. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus(V) chloride (PCl₅), and oxalyl chloride ((COCl)₂). libretexts.orgcommonorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemguide.co.uk

Nitriles: The conversion of carboxylic acids to nitriles is a valuable synthetic transformation. One method involves the formation of a primary amide intermediate, which is then dehydrated. thieme-connect.de For instance, a carboxylic acid can be treated with triflic anhydride (B1165640) and aqueous ammonium (B1175870) hydroxide (B78521) to form the primary amide, which is subsequently dehydrated to the nitrile using another equivalent of triflic anhydride. thieme-connect.de Another approach involves reacting the carboxylic acid with ammonia (B1221849) at high temperatures, often in the presence of a catalyst like silica (B1680970) gel or alumina. google.com

Table 2: Reagents for Acid Chloride and Nitrile Synthesis

| Transformation | Reagents | Byproducts | Reference |

|---|---|---|---|

| Acid Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | chemguide.co.uk |

| Acid Chloride | Phosphorus(V) chloride (PCl₅) | POCl₃, HCl | chemguide.co.uk |

| Acid Chloride | Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | commonorganicchemistry.com |

| Nitrile | Triflic anhydride, aq. NH₄OH | - | thieme-connect.de |

| Nitrile | Ammonia, High Temperature | Water | google.com |

Decarboxylation Processes

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can be achieved under certain conditions. For some heterocyclic carboxylic acids, heating in an aprotic polar solvent like N,N-dimethylformamide (DMF) with an organic acid catalyst can facilitate decarboxylation. google.com The stability of the resulting carbanion or the reaction mechanism plays a significant role in the ease of decarboxylation. youtube.com Beta-keto acids and malonic acids are particularly prone to decarboxylation upon heating. masterorganicchemistry.com

Hydrazide and Diamide Formation

Hydrazides: Carboxylic acid hydrazides are commonly synthesized by the hydrazinolysis of the corresponding esters. hhu.denih.gov An efficient method for preparing thiophenecarbohydrazides involves the activation of the carboxylic acid with dicyclohexylcarbodiimide (B1669883) (DCCI) and 1-hydroxybenzotriazole (B26582) (HOBt) to form an activated ester or amide, which then reacts with hydrazine. hhu.de

Diamides: The formation of diamides would involve the reaction of a suitable diamine with an activated form of the carboxylic acid, such as the acid chloride or an activated ester. While specific examples for this compound are not prevalent in the searched literature, the general principles of amide bond formation would apply.

Reactions Involving the Thiophene Ring System

The thiophene ring is an aromatic system that undergoes electrophilic substitution reactions. numberanalytics.com The reactivity of the thiophene ring is generally greater than that of benzene (B151609) due to the electron-donating effect of the sulfur atom. numberanalytics.comchemicalbook.com Electrophilic attack typically occurs at the C2 and C5 positions, which are activated by the sulfur atom. chemicalbook.com Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.comchemicalbook.com The presence of the ethyl and carboxylic acid groups on the thiophene ring of this compound will influence the regioselectivity of further substitution reactions. The ethyl group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The interplay of these electronic effects will determine the position of incoming electrophiles. For instance, in the reaction of 2-ethylthiophene with CCl₄ and methanol (B129727) catalyzed by Fe(acac)₃, the ester group is introduced at the 5-position. semanticscholar.org

Halogenation and Subsequent Functionalization

Halogenation is a fundamental transformation for thiophene derivatives, creating versatile intermediates for further functionalization. The introduction of halogen atoms like chlorine, bromine, or iodine onto the thiophene ring can be achieved using various reagents. jcu.edu.au For alkylthiophenes, reagents such as N-bromosuccinimide (NBS) and sulfuryl chloride are commonly employed. jcu.edu.au In the case of this compound, electrophilic halogenation is expected to occur preferentially at the C5 position, which is the most activated and sterically accessible position on the thiophene ring.

Once halogenated, these derivatives become key building blocks for more complex molecules. The carbon-halogen bond can be readily converted into carbon-carbon or carbon-heteroatom bonds through various cross-coupling reactions. For instance, a bromo-substituted derivative can undergo Suzuki-Miyaura coupling with a boronic acid or ester to form a biaryl linkage. jcu.edu.au Alternatively, lithium-halogen exchange using organolithium reagents (e.g., n-butyllithium) can generate a lithiated thiophene species. researchgate.net This potent nucleophile can then react with a wide range of electrophiles, such as carbon dioxide to introduce another carboxylic acid group, or aldehydes and ketones to form alcohols. researchgate.netnih.gov

Dow AgroSciences has developed manufacturing routes for halogenated 2-thiophenecarboxylic acid derivatives, which serve as crucial building blocks for a new class of 1,2,4-triazole (B32235) insecticides. researchgate.netnih.gov These processes involve steps like bromination/debromination and the introduction of carboxylic acid functionality via Grignard reactions or palladium-catalyzed carbonylation. researchgate.netnih.gov

Table 1: Halogenation and Functionalization Reactions

| Starting Material | Reagent/Condition | Product Type | Application |

|---|---|---|---|

| 3-Methylthiophene | 1. NBS 2. n-BuLi, CO2 | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | Intermediate for insecticides researchgate.netnih.gov |

| Tetrachlorothiophene | 1. n-BuLi 2. CO2 | 3,4,5-Trichloro-2-thiophenecarboxylic acid | Precursor to insecticides researchgate.net |

Nucleophilic Aromatic Substitution on Thiophene Derivatives

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This reaction is generally facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comchadsprep.com

While the electron-rich thiophene ring is not inherently reactive towards nucleophiles, the presence of the electron-withdrawing carboxylic acid group at the C3 position and a suitable leaving group (like a halogen) at another position can enable SNAr reactions. The reaction proceeds via an addition-elimination mechanism. chadsprep.com For a halogenated derivative of this compound, a potent nucleophile can attack the carbon bearing the halogen, leading to substitution. The success of this reaction depends on the activation provided by the ring substituents and the nature of the leaving group and nucleophile. This pathway offers a direct method for introducing various functionalities onto the thiophene scaffold without the need for organometallic intermediates.

Direct C-H Arylation Reactions

Direct C-H arylation has emerged as a powerful and atom-economical tool in organic synthesis for forming carbon-carbon bonds. This methodology avoids the pre-functionalization step of creating an organometallic reagent or a halide. unipd.it For thiophene derivatives, palladium-catalyzed direct arylation reactions with aryl bromides can efficiently create biaryl structures, which are common motifs in functional materials and biologically active molecules. unipd.it

In a typical reaction, a palladium catalyst, often in the presence of a ligand like triphenylphosphine (B44618) or phosphine (B1218219) salts and an additive like pivalic acid, couples the thiophene with an aryl halide. unipd.it For this compound, the most likely site for direct C-H arylation is the C5 position due to its high reactivity. A study on the direct arylation of thiophenes in a continuous flow system demonstrated that monoarylated products could be obtained in good yields with short reaction times. unipd.it This technique allows for the synthesis of complex molecules, such as intermediates for D-π-A dyes, by directly coupling functionalized thiophenes with aryl halides. unipd.it

Formation of Complex Molecular Architectures Utilizing this compound Derivatives

The functionalized derivatives of this compound are not merely laboratory curiosities; they are valuable components in the synthesis of larger, more complex molecules with specific functions.

Building Blocks in Advanced Organic Synthesis

Thiophene-based carboxylic acids and their derivatives are recognized as essential building blocks in various fields, including pharmaceuticals, agrochemicals, and materials science. researchgate.netnih.govmdpi.comenamine.net The rigid thiophene scaffold, combined with the versatile handles of the carboxylic acid and other functional groups introduced through derivatization, allows for the systematic construction of target molecules.

A prominent example is the use of halogenated thiophene-2-carboxylic acid derivatives in the synthesis of a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. researchgate.netnih.gov These complex molecules, such as XR-693 and XR-906, require a specific halogenated thiophene moiety as the C-ring portion of the final structure. researchgate.net The development of efficient routes to these thiophene building blocks was critical for the potential commercialization of these targeted insecticides. researchgate.net Furthermore, 2-aminothiophene-3-carboxylic acid derivatives have been identified as novel cytostatic agents with high selectivity for certain cancer cell lines, showcasing their importance in medicinal chemistry. researchgate.netnih.gov In materials science, thienothiophene scaffolds, built from thiophene units, are used in organic (opto)electronics, such as solar cells and field-effect transistors. mdpi.com

Table 2: Examples of Complex Molecules from Thiophene Building Blocks

| Thiophene Building Block | Resulting Complex Molecule | Field of Application |

|---|---|---|

| 4-Bromo-3-methyl-2-thiophenecarbonyl chloride | Insecticide XR-693 | Agrochemicals researchgate.netnih.gov |

| 3,4,5-Trichloro-2-thiophenecarbonyl chloride | Insecticide XR-906 | Agrochemicals researchgate.netnih.gov |

| 2-Aminothiophene-3-carboxylic acid ester derivatives | Selective cytostatic agents | Pharmaceuticals nih.gov |

Ligand Design for Metal Complexes

The structure of this compound, containing both a soft sulfur donor in the thiophene ring and hard oxygen donors in the carboxylate group, makes it an interesting candidate for ligand design. The carboxylate group can coordinate to metal ions in a monodentate or bidentate fashion, while the thiophene sulfur can also participate in coordination, potentially leading to chelate complexes.

While direct complexation with this compound may be explored, its derivatives offer even greater versatility. For instance, the carboxylic acid can be converted into an amide or ester that incorporates additional donor atoms, creating multidentate ligands capable of forming stable complexes with a variety of transition metals. Research into N,S-heterocyclic carbenes (NSHCs) derived from thiazoles demonstrates how a thiophene-like sulfur atom can be incorporated into a ligand framework for metal catalysis. nih.gov Palladium complexes bearing sulfur-containing ligands have been synthesized and shown to be active in C-C coupling reactions. nih.gov By analogy, derivatives of this compound could be designed to act as tailored ligands, influencing the catalytic activity, selectivity, and stability of metal complexes for applications in catalysis and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of hydrogen atoms within a molecule. For this compound, distinct signals are expected for the carboxylic acid proton, the two aromatic protons on the thiophene ring, and the protons of the ethyl group.

The carboxylic acid proton (–COOH) is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm, a characteristic region for this functional group. oregonstate.edulibretexts.org The chemical shift can be influenced by solvent and concentration due to hydrogen bonding. libretexts.org The two protons on the thiophene ring are in different chemical environments and are expected to appear as doublets due to coupling with each other. Aromatic protons in thiophene derivatives generally resonate between 6.5 and 8.4 ppm. mnstate.edu The ethyl group will present as a quartet for the methylene (B1212753) (–CH₂) protons and a triplet for the methyl (–CH₃) protons. The methylene protons, being adjacent to the electron-rich thiophene ring, would be deshielded and appear in the 2-3 ppm range. libretexts.org The terminal methyl protons would appear further upfield, typically in the 1.0-1.5 ppm range. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern | Notes |

|---|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | Position is concentration and solvent dependent. libretexts.org |

| Thiophene Ring (H-4) | ~7.0 - 8.0 | Doublet | Couples with H-5. |

| Thiophene Ring (H-5) | ~7.0 - 8.0 | Doublet | Couples with H-4. |

| Ethyl Methylene (-CH₂) | ~2.5 - 3.0 | Quartet | Adjacent to the thiophene ring and coupled to the methyl protons. libretexts.org |

| Ethyl Methyl (-CH₃) | ~1.0 - 1.5 | Triplet | Coupled to the methylene protons. libretexts.org |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal. For this compound, seven distinct signals are anticipated: one for the carboxylic carbon, four for the thiophene ring carbons, and two for the ethyl group carbons.

The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the low-field end of the spectrum, typically in the range of 160-185 ppm. libretexts.org The carbons of the thiophene ring generally resonate in the aromatic region (110-160 ppm). The specific chemical shifts can be estimated using substituent chemical shift (SCS) values. stenutz.eu The carbon atom attached to the sulfur (C2) and the carbon bearing the carboxylic acid group (C3) will have distinct shifts from the other two ring carbons (C4 and C5). The ethyl group carbons will appear in the upfield, aliphatic region of the spectrum. The methylene carbon (–CH₂), being directly attached to the thiophene ring, will be more deshielded than the terminal methyl carbon (–CH₃).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carboxylic Acid (-COOH) | 160 - 185 libretexts.org |

| Thiophene Ring (C2, C3, C4, C5) | 110 - 160 |

| Ethyl Methylene (-CH₂) | ~20 - 30 |

| Ethyl Methyl (-CH₃) | ~10 - 20 |

While 1D NMR provides fundamental structural information, 2D NMR techniques are necessary for unambiguous assignments and for probing the molecule's three-dimensional structure and dynamics. nih.gov Techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish proton-proton and proton-carbon connectivities, confirming the assignment of signals.

For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly powerful. A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. This would be crucial for determining the preferred orientation of the ethyl and carboxylic acid substituents relative to the thiophene ring. For instance, NOE correlations between the methylene protons of the ethyl group and the H-4 proton of the thiophene ring would suggest a specific rotational conformer is favored in solution. Such conformational analysis is often complemented by quantum mechanical calculations to determine the energies of different conformers. nih.govauremn.org.br

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure. The most prominent features would be from the carboxylic acid group. This includes a very broad O–H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org The carbonyl (C=O) stretching vibration gives rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹ for a dimeric carboxylic acid.

Vibrations associated with the thiophene ring and the ethyl group are also expected. Aromatic C–H stretching vibrations for the thiophene ring typically appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). iosrjournals.org The aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹. The thiophene ring itself has characteristic ring stretching vibrations in the 1600-1350 cm⁻¹ region. iosrjournals.org C–S stretching modes within the thiophene ring can be observed in the fingerprint region, often between 850 and 650 cm⁻¹. iosrjournals.org

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O–H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| Aromatic C–H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C–H Stretch | 2980 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong, Sharp |

| C=C Ring Stretch (Thiophene) | 1600 - 1350 | Medium to Weak |

| C–O Stretch | 1320 - 1210 | Medium |

| C–H Bending | 1470 - 1370 | Medium |

| C–S Stretch | 850 - 650 | Weak to Medium |

To aid in the precise assignment of experimental IR bands, theoretical calculations using methods like Density Functional Theory (DFT) are often employed. iosrjournals.orgmdpi.com By optimizing the molecular geometry and calculating the vibrational frequencies of the molecule in the gas phase, a simulated IR spectrum can be generated. iosrjournals.orgresearchgate.net

For a molecule like this compound, DFT calculations (e.g., using the B3LYP functional with a basis set like 6-31G**) would predict the wavenumbers and intensities of all fundamental vibrational modes. iosrjournals.org While calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve good agreement with the experimental spectrum. iosrjournals.org Such theoretical analysis allows for a detailed assignment of each observed band to a specific molecular motion (e.g., C=O stretch, O-H bend, thiophene ring deformation), providing a deeper understanding of the molecule's vibrational properties. iosrjournals.orgniscpr.res.in This is particularly useful for interpreting the complex fingerprint region of the spectrum where many overlapping bands occur.

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Studies

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and structural details of compounds. Through ionization and subsequent analysis of fragment ions, it provides a molecular fingerprint. For carboxylic acids like this compound, common fragmentation patterns involve the loss of the hydroxyl (-OH) group or the entire carboxyl (-COOH) group.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule from its exact mass. nih.gov This precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.

For this compound (C₇H₈O₂S), the expected monoisotopic mass is approximately 156.0245 Da. HRMS can confirm this elemental composition with sub-parts-per-million (ppm) mass accuracy.

The fragmentation of this compound under electron impact ionization would likely proceed through several key pathways characteristic of carboxylic acids and thiophene derivatives:

Loss of a hydroxyl radical (-OH): This would result in a fragment ion with a mass-to-charge ratio (m/z) of approximately 139.0218. This is often a prominent peak in the mass spectra of carboxylic acids. ossila.com

Loss of a carboxyl group (-COOH): This fragmentation gives a peak at m/z of about 111.0319, corresponding to the remaining ethylthiophene cation. ossila.com

Decarboxylation (-CO₂): Loss of carbon dioxide can lead to a fragment at m/z 112.0398.

Alpha-cleavage: Cleavage of the bond between the ethyl group and the thiophene ring can occur.

Ring fragmentation: The stable thiophene ring may also fragment under higher energy conditions.

The predicted fragmentation pattern provides a basis for structural confirmation. While experimental HRMS data for this compound is not widely available in public literature, analysis of related compounds like thiophene-2-carboxylic acid shows characteristic fragments at m/z 111 (loss of OH) and m/z 83 (loss of COOH and C₂H₄), which supports these predicted pathways.

Table 1: Predicted HRMS Fragmentation of this compound

Atmospheric Pressure Chemical Ionization (APCI) Coupled with Ultrahigh-Resolution Mass Spectrometry (UHRMS) for Complex Mixture Analysis

Analyzing individual components within complex mixtures, such as petroleum products or environmental samples, requires advanced analytical strategies. The combination of Atmospheric Pressure Chemical Ionization (APCI) with Ultrahigh-Resolution Mass Spectrometry (UHRMS) is particularly well-suited for this task, especially for moderately polar, thermally stable compounds like thiophene derivatives. hhu.denih.gov

APCI is a soft ionization technique that uses a corona discharge to create reactant ions from the solvent vapor, which then ionize the analyte molecules through proton transfer or charge exchange. nih.gov This method is less prone to the matrix effects that can suppress ionization in other techniques like electrospray ionization (ESI), making it robust for complex sample analysis. researchgate.net For this compound, APCI would typically generate a protonated molecule, [M+H]⁺. nih.gov

UHRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS or high-field Orbitrap MS, offer resolving powers exceeding 100,000. nih.govresearchgate.net This exceptional resolution allows for the separation of ions with very small mass differences, which is essential for assigning unambiguous elemental formulas to thousands of compounds in a single analysis. nih.govresearchgate.net This is highly valuable in fields like petroleomics, where complex mixtures of sulfur-containing compounds are common. researchgate.netnist.gov The selective detection of sulfur compounds can be further enhanced by derivatization or by leveraging the unique isotopic signature of sulfur (the presence of the ³⁴S isotope).

While specific UHRMS studies on this compound are not prominent, the methodology has been successfully applied to characterize thiophenic species in crude oil, demonstrating its capability to selectively ionize and identify these compounds in a complex matrix without extensive sample preparation. hhu.deresearchgate.net

Trapped Ion Mobility Spectrometry (TIMS) for Molecular Shape and Size Determination

Trapped Ion Mobility Spectrometry (TIMS) is an advanced gas-phase separation technique that adds another dimension of analysis to mass spectrometry. TIMS separates ions based on their size, shape, and charge, not just their mass-to-charge ratio. In a TIMS device, ions are held stationary by an electric field against a moving gas. By systematically lowering the electric field, ions are eluted according to their collisional cross-section (CCS), a value that reflects their three-dimensional shape.

This technique is particularly useful for distinguishing between isomers—molecules with the same chemical formula but different atomic arrangements—which are indistinguishable by mass spectrometry alone. For example, this compound and its isomers, such as 3-ethylthiophene-2-carboxylic acid or 5-ethylthiophene-2-carboxylic acid, would have identical masses but different shapes and therefore different CCS values.

The analysis of carboxylic acids can be challenging with some chromatographic methods, but TIMS provides an alternative and complementary separation. The CCS value is a unique physicochemical property that can be used for more confident compound identification in complex biological or chemical samples.

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

Data sourced from predicted values.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of a compound, a unique diffraction pattern is generated. Mathematical analysis of this pattern reveals the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

For this compound, a successful X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. It would reveal:

The planarity of the thiophene ring.

The conformation of the ethyl and carboxylic acid substituents relative to the ring.

The details of intermolecular interactions in the solid state, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimeric structures.

While the crystal structure for this compound itself is not publicly documented, studies on closely related thiophene derivatives have been performed. For example, the crystal structure of 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene has been solved, demonstrating how intermolecular hydrogen bonds and other weak interactions stabilize the crystal packing. Similarly, the structure of 2-thiophenecarbohydrazide has been determined, providing insight into the solid-state conformation of a related thiophene core. researchgate.net This information is critical for understanding structure-property relationships and for the rational design of new materials.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been successfully applied to study various properties of thiophene derivatives. mdpi.comresearchgate.net

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process provides detailed information about bond lengths, bond angles, and dihedral angles. For thiophene and its derivatives, DFT methods have been used to calculate these structural parameters, which often show good agreement with experimental data where available. researchgate.netmdpi.comresearchgate.net

For instance, studies on thiophene sulfonamide derivatives have reported calculated bond angles for S1–C2–C3 and C4–C5–S1 to be in the ranges of 110.84–112.44° and 110.63–112.45°, respectively. mdpi.com The bond angles of O=S–NH2 and O=S=O were found to be between 105.04–111.26° and 120.46–121.18°, closely matching experimental values. mdpi.com Theoretical calculations on various thiophene derivatives have established that the thiophene ring is generally planar, with dihedral angles close to zero. researchgate.net

Table 1: Representative Calculated Structural Parameters for Thiophene Derivatives

| Parameter | Value Range | Source |

|---|---|---|

| Bond Angle (S1–C2–C3) | 110.84–112.44° | mdpi.com |

| Bond Angle (C4–C5–S1) | 110.63–112.45° | mdpi.com |

| Bond Angle (O=S–NH2) | 105.04–111.26° | mdpi.com |

| Bond Angle (O=S=O) | 120.46–121.18° | mdpi.com |

Note: These values are for thiophene sulfonamide derivatives and may differ for this compound.

DFT calculations provide valuable information about the electronic properties of molecules. Key parameters include net atomic charges, electron affinity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. mdpi.comsciforum.net A smaller gap generally suggests higher reactivity. mdpi.com

Studies on 2-thiophene carboxylic acid thiourea (B124793) derivatives have shown how different substituent groups affect the HOMO-LUMO gap. mdpi.comsciforum.net For example, the gap was found to decrease in the order: 5-CH3 < 1-Cl < 2-Br < 3-I < 4-OCH3, indicating that the derivative with the 4-OCH3 substitute is the most stable. mdpi.comsciforum.net The electron density distribution in the HOMO and LUMO orbitals indicates the regions of the molecule most likely to participate in electron donation and acceptance, respectively. e3s-conferences.org For many thiophene derivatives, the HOMO is distributed over the entire molecule, while the LUMO is often localized on specific fragments. mdpi.com

Ab initio calculations on thiophene S-oxides have demonstrated that functionalization to the S-oxide results in a significant increase in electron affinity with only a minor change in ionization potential. rsc.org

Table 2: Calculated Electronic Properties for Substituted 2-Thiophene Carboxylic Acid Thiourea Derivatives

| Substituent | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Source |

|---|---|---|---|---|

| 1-Cl | - | - | Varies | mdpi.comsciforum.net |

| 2-Br | - | - | Varies | mdpi.comsciforum.net |

| 3-I | - | - | Varies | mdpi.comsciforum.net |

| 4-OCH3 | - | - | Varies (Highest Stability) | mdpi.comsciforum.net |

| 5-CH3 | - | - | Varies (Lowest Stability) | mdpi.comsciforum.net |

DFT calculations can simulate vibrational (IR) and electronic (UV-Vis) spectra, which can be compared with experimental data to confirm molecular structures and understand electronic transitions. mdpi.commdpi.com Theoretical IR spectra for thiophene sulfonamide derivatives have been calculated and used to assign vibrational modes. mdpi.com Similarly, simulated IR spectra of 2-thiophene carboxylic acid thiourea derivatives have been compared with experimental FT-IR spectra, showing a reasonable match, though some discrepancies can arise from the computational model's assumptions. mdpi.com

UV-Vis spectra simulations for macrocyclic thiophene derivatives have shown that as the number of repeating units increases, the HOMO-LUMO energy gap decreases, leading to a redshift in the absorption spectrum. nih.gov For various thiophene-based push-pull systems, simulated absorption maxima have been correlated with electronic transitions, primarily the HOMO-LUMO transition. e3s-conferences.org

Table 3: Simulated Spectroscopic Data for Thiophene Derivatives

| Derivative Type | Spectroscopic Method | Key Finding | Source |

|---|---|---|---|

| Thiophene Sulfonamides | IR Spectroscopy | Theoretical spectra used for vibrational mode assignment. | mdpi.com |

| 2-Thiophene Carboxylic Acid Thiourea Derivatives | IR Spectroscopy | Reasonable agreement between simulated and experimental spectra. | mdpi.com |

| Macrocyclic Thiophenes | UV-Vis Spectroscopy | Redshift in absorption with increasing number of thiophene units. | nih.gov |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques to represent and manipulate molecular structures. Molecular dynamics (MD) simulations, a key component of molecular modeling, are used to study the time-dependent behavior of molecular systems. These simulations can reveal the stability of ligand-protein complexes and conformational changes that occur upon binding. mdpi.com

In the context of thiophene derivatives with biological activity, MD simulations have been employed to assess the stability of their complexes with target enzymes. mdpi.com For example, simulations of thiophene carboxamide derivatives bound to tubulin showed minimal fluctuations in the root mean square deviation (RMSD) and radius of gyration (Rg) over time, indicating stable and compact complexes. mdpi.com Such computational studies are instrumental in drug design and understanding the interactions between small molecules and biological macromolecules. mdpi.comnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties. researchgate.netnih.gov These models are often developed using statistical methods like multivariate linear regression. nih.gov

QSAR studies on thiophene analogs have provided insights into the structural features that influence their biological activities. For instance, a study on thiophene analogs as anti-inflammatory agents revealed that electronic properties, such as the energy of the LUMO (ELUMO) and dipole moment, play a dominant role in modulating their activity. nih.gov Another QSAR study on thiophene derivatives as inhibitors of Polo-Like Kinase 1 (PLK1) successfully predicted their inhibitory activity. nih.gov Similarly, 3D-QSAR models have been developed for thiophene-3-carbonitrile-based inhibitors, providing insights for designing more potent molecules. tandfonline.com These studies underscore the importance of electronic and topological descriptors in predicting the biological potency of thiophene derivatives. nih.gov

Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in optoelectronics and laser technology. rsc.org Thiophene derivatives, with their extended π-electron systems, are promising candidates for NLO materials. nih.gov Computational studies, often using DFT, are crucial for predicting and understanding the NLO properties of these molecules. bohrium.com

A key parameter in NLO studies is the first-order hyperpolarizability (β), which quantifies the second-order NLO response. Theoretical investigations have shown that using thiophene as a spacer in molecules can lead to better π-electron delocalization and a large NLO response. nih.gov For macrocyclic thiophene derivatives, it has been calculated that the absolute value of β increases with the number of repeating units. nih.gov Similarly, for push-pull chromophores based on thiophene, structural modifications, such as the introduction of different acceptor groups, can significantly enhance the NLO response. worldscientific.comnih.gov Computational studies on various D-π-A (donor-π-acceptor) systems containing thiophene have demonstrated that a smaller HOMO-LUMO gap often correlates with a larger hyperpolarizability, indicating a stronger NLO response. researchgate.netnih.gov

Mechanistic Studies of Chemical Reactions Involving Thiophene Derivatives

The reactivity of the thiophene ring and its derivatives is a subject of extensive computational and theoretical investigation. These studies provide profound insights into the underlying mechanisms of various chemical transformations, guiding synthetic efforts and explaining observed reactivity patterns. Density Functional Theory (DFT) is a particularly powerful tool used to model molecular geometries, electronic structures, and reaction pathways, offering a microscopic view of the chemical processes. researchgate.netnih.gov

Nucleophilic Substitution Reactions

The position of substituents on the thiophene ring significantly influences its reactivity towards nucleophiles. Computational studies on thiophene carboxylic acids have revealed that even slight positional changes, such as between thiophene-2-carboxylic acid and thiophene-3-carboxylic acid, can lead to measurable differences in reaction yields. researchgate.net

A key study employed DFT and Hartree-Fock theory to analyze the differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids in condensation reactions with nucleophiles. The research highlighted that these structurally similar compounds exhibited statistically significant differences in reaction yields, with thiophene-3-carboxylic acid showing a higher yield (79%) compared to the 2-isomer (65%) across numerous experiments. researchgate.net Theoretical calculations attributed this difference to variations in the electronic structure and the delocalization of the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net Such computational analyses are crucial for predicting the reactivity of substituted thiophenes like this compound.

Further computational investigations on the nucleophilic aromatic substitution (SNAr) of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) have elucidated the reaction mechanism, which proceeds through a zwitterionic intermediate. nih.gov These studies established a strong linear correlation between the computationally derived Gibbs free energy barriers for the reaction and experimentally determined electrophilicity parameters, validating the predictive power of the theoretical models. nih.gov

Table 1: Computational Findings on Thiophene Carboxylic Acid Reactivity

This table summarizes findings from a comparative study on the reactivity of thiophene carboxylic acid isomers in nucleophilic substitution reactions.

| Compound | Experimental Yield | Key Computational Finding | Reference |

| Thiophene-2-carboxylic acid | 65% | Differences in LUMO delocalization compared to the 3-isomer affect reactivity. | researchgate.net |

| Thiophene-3-carboxylic acid | 79% | More favorable electronic structure for nucleophilic attack. | researchgate.net |

Metal-Catalyzed Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are fundamental for creating C-C bonds and are widely used for the functionalization of thiophene derivatives. researchgate.netresearchgate.netmdpi.com Mechanistic studies, often supported by DFT calculations, are vital for understanding the catalytic cycle and optimizing reaction conditions. researchgate.net

One common example is the Suzuki cross-coupling reaction. The mechanism generally involves the oxidative addition of a halo-thiophene to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com Kinetic studies on the palladium(II)-catalyzed oxidative cross-coupling of ethyl thiophen-3-yl acetate (B1210297) with phenylboronic acid determined the reaction orders for each component, suggesting a mechanism where the rate-determining step is the transfer of the phenyl group to a palladium-thiophene complex. nih.gov

Computational models have been used to explore the arylative cyclization of tethered allene-ketones, revealing details about the organoboron transmetalation and the stability of allylnickel intermediates. researchgate.net These theoretical insights help explain the high diastereoselectivity and enantioselectivity observed in such reactions. researchgate.net

Table 2: Palladium-Catalyzed Oxidative Cross-Coupling Reaction Orders

This table presents the experimentally determined reaction orders for the oxidative cross-coupling of ethyl thiophen-3-yl acetate and phenylboronic acid, providing insight into the reaction mechanism.

| Reactant/Catalyst | Determined Reaction Order | Mechanistic Implication | Reference |

| Palladium trifluoroacetate | 0.97 | The reaction rate is directly dependent on the palladium catalyst concentration. | nih.gov |

| Phenylboronic acid | 1.26 | The boronic acid is centrally involved in the rate-determining step. | nih.gov |

| Ethyl thiophen-3-yl acetate | 0.55 | The thiophene substrate participates in the rate-determining step. | nih.gov |

| Silver oxide | -1.27 | The oxidant has an inhibitory effect on the reaction rate. | nih.gov |

Electrophilic Substitution Reactions

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic substitution. researchgate.net The mechanism typically involves the addition of an electrophile to the thiophene ring to form a resonance-stabilized carbocation intermediate, known as an "onium" intermediate or sigma complex. researchgate.net This is followed by the loss of a proton from the same carbon atom to restore aromaticity. Computational studies help to visualize these intermediates and transition states, explaining the regioselectivity of the substitution, which is often favored at the C2 position due to greater stabilization of the positive charge.

Physicochemical Properties

Predicted

| Property | Predicted Value |

| Molecular Formula | C₇H₈O₂S |

| Molecular Weight | 156.20 g/mol |

| XlogP | 2.0 |

| Monoisotopic Mass | 156.0245 Da |

| SMILES | CCC1=C(C=CS1)C(=O)O |

| InChI | InChI=1S/C7H8O2S/c1-2-6-5(7(8)9)3-4-10-6/h3-4H,2H2,1H3,(H,8,9) |

| InChIKey | LMXGLAZELVIQOB-UHFFFAOYSA-N |

Data sourced from PubChem. uni.lu

Spectroscopic Characterization

The structural elucidation of 2-ethylthiophene-3-carboxylic acid relies on various spectroscopic techniques. Although specific spectra for this compound are not widely published, the expected spectral features can be inferred from the known spectroscopy of thiophenes and carboxylic acids.

¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the ethyl group (a triplet and a quartet), two distinct signals for the thiophene (B33073) ring protons, and a broad singlet for the carboxylic acid proton, typically downfield. pressbooks.pub

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethyl group, the four carbons of the thiophene ring, and a signal for the carbonyl carbon of the carboxylic acid, which would be significantly downfield. libretexts.org

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid, a strong C=O stretching absorption, and various C-H and C-S stretching and bending vibrations characteristic of the substituted thiophene ring. spectroscopyonline.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Advanced Materials Science and Catalysis Research

Role in Conjugated Polymers and Organic Semiconductors

Thiophene (B33073) derivatives are fundamental building blocks for a significant class of conjugated polymers known for their semiconductor properties. The electronic and physical characteristics of these polymers can be finely tuned by modifying the substituent groups on the thiophene ring.

Polythiophene Synthesis and Functionalization Strategies

The synthesis of polythiophenes can be achieved through various methods, including oxidative polymerization. The incorporation of functional groups, such as carboxylic acids, onto the thiophene monomer is a key strategy to influence the final polymer's properties. For instance, the presence of a carboxylic acid group can enhance solubility, which is often a challenge with rigid conjugated polymer backbones, and provide a site for further post-polymerization modifications.

While direct polymerization of 2-ethylthiophene-3-carboxylic acid is not extensively documented, the principles of polythiophene synthesis suggest it could serve as a monomer. The ethyl group at the 2-position and the carboxylic acid at the 3-position would influence the polymer's morphology and electronic properties. The ethyl group could impact inter-chain packing, while the carboxylic acid group could be used to create self-assembling systems or to graft other molecules onto the polymer chain.

A general approach to synthesizing functionalized polythiophenes involves the polymerization of a thiophene monomer bearing the desired substituent. For example, the synthesis of poly(thiophene-3-acetic acid) has been reported, demonstrating the feasibility of incorporating carboxylic acid functionalities. nist.gov

Thiophene-Based Covalent Organic Frameworks (COFs) as Functional Materials

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures. The use of thiophene-containing building blocks in COFs is an area of active research due to the potential for creating materials with interesting electronic and catalytic properties. The geometry of the monomer is crucial in determining the resulting COF structure.

Although there is no specific mention in the current literature of this compound being used as a linker for COF synthesis, its structure suggests potential. The carboxylic acid group could participate in the formation of the framework through reactions with other functional groups, such as amines or boronic acids. The ethyl group would be a pendant group within the pores of the COF, potentially influencing the framework's properties and its interactions with guest molecules. Research on other substituted thiophene carboxylic acids in metal-organic frameworks (MOFs), which are related to COFs, has shown that such ligands can lead to diverse and interesting structures. daneshyari.com

Exploration in Optoelectronic Devices and Light-Driven Applications

Polythiophenes are widely studied for their applications in optoelectronic devices such as organic solar cells, light-emitting diodes, and field-effect transistors. The performance of these devices is highly dependent on the electronic properties of the polymer, such as its band gap and charge carrier mobility. These properties are, in turn, influenced by the substituents on the thiophene ring.

While the optoelectronic properties of polymers derived specifically from this compound have not been detailed in available research, studies on analogous polythiophenes provide insights. For example, functionalization with different groups can alter the absorption and emission spectra of the polymer. upc.edu The combination of an alkyl group and a carboxylic acid on the thiophene ring could offer a way to tune the electronic structure and morphology of the resulting polymer for specific optoelectronic applications.

Catalytic Applications Involving Thiophene Derivatives

Thiophene derivatives can be utilized in catalysis, either as part of a larger catalytic system or as ligands for metal catalysts. The sulfur atom in the thiophene ring and the carboxylic acid group can both act as coordination sites for metal ions.

Research has shown that metal complexes involving thiophene carboxylic acids can exhibit catalytic activity. For example, a method for the synthesis of 2-thiophenecarboxylic acids has been developed using vanadium-, iron-, or molybdenum-containing catalysts. semanticscholar.org While this does not directly involve this compound as the catalyst, it highlights the interaction of thiophene carboxylic acids with catalytically active metals. The reaction of 2-ethylthiophene (B1329412) with a CCl4–CH3OH–Fe(acac)3 system has been shown to result in the insertion of an ester group at the 5-position, demonstrating the reactivity of the thiophene ring in the presence of a catalyst. semanticscholar.org

Ligand Scaffolds in Coordination Chemistry

The carboxylic acid group of this compound makes it a potential ligand for coordination to metal ions. The formation of metal-organic frameworks (MOFs) and other coordination polymers often relies on carboxylic acid-containing organic linkers.

While the direct use of this compound as a ligand is not prominently featured in the literature, the coordination chemistry of other thiophene carboxylic acids is well-established. For instance, three cobalt(II) metal-organic frameworks have been synthesized using a substituted thiophene carboxylic acid ligand, resulting in structures with interesting topologies and semiconductive properties. daneshyari.com This suggests that this compound could similarly act as a ligand, with the ethyl group potentially influencing the packing and properties of the resulting coordination complex.

Advanced Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques for Thiophene (B33073) Compound Analysis

Chromatographic methods are fundamental for the separation of 2-Ethylthiophene-3-carboxylic acid from intricate sample mixtures, ensuring accurate quantification and minimizing interferences.

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) detection is a widely employed technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase HPLC method is typically suitable for such analyses. Drawing parallels from the analysis of structurally similar thiophene carboxylic acids, a hypothetical, yet scientifically plausible, HPLC-UV method for this compound can be detailed. nih.gov

The separation would likely be achieved on a C18 column, which is a common stationary phase for reverse-phase chromatography. The mobile phase would consist of a mixture of an aqueous component, such as a buffer or acidified water, and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target analyte and separating it from other components in the sample. The UV detector would be set to a wavelength where the thiophene ring and carboxylic acid chromophores exhibit significant absorbance, likely in the range of 254 nm. The retention time of the compound would be a key parameter for its identification, while the peak area would be proportional to its concentration.

Table 1: Illustrative HPLC-UV Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reverse-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

For volatile derivatives of this compound, Gas Chromatography with a Flame Photometric Detector (GC-FPD) offers exceptional sensitivity and selectivity for sulfur-containing compounds. The inherent volatility of the carboxylic acid itself is low, necessitating a derivatization step to convert it into a more volatile ester, for instance, by reaction with a silylating agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or by esterification to its methyl or ethyl ester.

The FPD is specifically designed to detect sulfur and phosphorus-containing compounds. It operates by combusting the column effluent in a hydrogen-rich flame. The sulfur atoms are excited in the flame and emit light at specific wavelengths (around 394 nm), which is then detected by a photomultiplier tube. This provides a highly selective signal for sulfur-containing molecules like the derivatized this compound, even in the presence of a large excess of non-sulfur-containing matrix components. shimadzu.comosti.gov The retention time of the derivatized analyte on the GC column serves for its identification, while the detector's response is used for quantification.

Integration with Mass Spectrometry for Comprehensive Characterization in Complex Matrices

The coupling of chromatographic techniques with Mass Spectrometry (MS) provides an unparalleled level of specificity and structural information for the analysis of this compound. Both HPLC-MS and GC-MS are powerful tools for its definitive identification and characterization, especially in complex biological or environmental samples.

In a typical electron ionization (EI) mass spectrum of a derivatized thiophene carboxylic acid, characteristic fragmentation patterns would be observed. These would likely include the loss of the carboxylic acid group (as COOH or its derivatized form) and fragmentation of the ethyl side chain. nih.govlibretexts.org The molecular ion peak would provide the molecular weight of the compound. High-resolution mass spectrometry can yield the elemental composition of the parent and fragment ions, further confirming the identity of the analyte.

When dealing with complex matrices, tandem mass spectrometry (MS/MS) is particularly valuable. In this technique, the molecular ion of the target compound is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed in a second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a very high degree of certainty in the identification and quantification of this compound.

Ion Mobility Spectrometry for Configuration Information

Ion Mobility Spectrometry (IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it adds another dimension of separation, providing information about the three-dimensional structure of the ions. This can be particularly useful for distinguishing between isomers that may have the same mass-to-charge ratio.

For this compound, IMS can provide a collision cross-section (CCS) value, which is a measure of the ion's rotational average projected area. This CCS value is a characteristic physical property of the ion and can be used as an additional point of identification. Predicted CCS values for different adducts of this compound are available in public databases and can be compared with experimental data to increase confidence in the compound's identification. uni.lu

Table 2: Predicted Collision Cross-Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 157.03178 | 130.8 |

| [M+Na]⁺ | 179.01372 | 139.8 |

| [M-H]⁻ | 155.01722 | 134.0 |

| [M+NH₄]⁺ | 174.05832 | 153.7 |

| [M+K]⁺ | 194.98766 | 137.7 |

| [M+H-H₂O]⁺ | 139.02176 | 126.3 |

Data sourced from PubChem. uni.lu

The integration of IMS with LC-MS or GC-MS workflows can significantly enhance the peak capacity and resolving power of the analytical system, enabling the separation and identification of this compound from co-eluting isobaric interferences in highly complex samples.

Exploration in Biological Research Preclinical/mechanistic Focus

Synthesis of Thiophene-Carboxylic Acid Derivatives for Biological Evaluation

The synthesis of thiophene-carboxylic acid derivatives is a critical first step in their biological evaluation. Various synthetic strategies have been developed to create libraries of these compounds with diverse substitutions, allowing for the systematic exploration of their biological activities. nih.gov

One common approach involves the modification of the core thiophene (B33073) ring and the carboxylic acid group. For instance, new thiourea (B124793) derivatives of 2-thiophenecarboxylic acid have been synthesized and characterized for their potential antimicrobial properties. farmaciajournal.com Another strategy involves the creation of 2,3-diarylthiophene analogues of known biologically active molecules, such as combretastatin (B1194345) A-4, to explore their anti-proliferative activities. rsc.org

A flexible method for the construction of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes has also been developed. unife.it This method allows for a wide range of substitution patterns at the 2-position of the benzo[b]thiophene core, facilitating the study of how different functional groups impact the compound's biological effects. unife.it The synthesis of these derivatives often involves multi-step procedures starting from common intermediates. unife.it

The following table provides examples of synthesized thiophene-carboxylic acid derivatives and the synthetic methods employed:

| Derivative Class | Starting Materials | Synthetic Approach | Reference |

| Thiophene-2-carboxamide derivatives | N-(4-acetylphenyl)-2-chloroacetamide, functionalized thiocarbamoyl compounds | One-step condensation reaction | nih.gov |

| 2,3-diarylthiophene analogues of combretastatin A-4 | Not specified | Designed with a rigid thiophene moiety to mimic the cis-olefin configuration of CA-4 | rsc.org |

| 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes | 6-methoxybenzo[b]thiophene | Three-step procedure from a common intermediate | unife.it |

| Thiourea derivatives of 2-thiophenecarboxylic acid | 2-thiophenecarboxylic acid | Not specified | farmaciajournal.com |

These synthetic efforts provide a crucial foundation for subsequent biological testing and the development of structure-activity relationship studies.

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding of Target Interactions

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For thiophene-carboxylic acid derivatives, SAR studies have provided valuable insights into the features required for potent and selective interaction with biological targets.

In the case of 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes, SAR studies have focused on modifying the aryl group at the 2-position. unife.it By introducing various electron-withdrawing (e.g., fluorine) or electron-releasing (e.g., alkyl, alkoxy) groups, researchers have been able to probe the electronic and steric requirements for potent antiproliferative activity. unife.it These studies have revealed that the nature and position of these substituents can significantly impact the compound's ability to induce apoptosis in cancer cells. unife.it

For thiophene-2-carboxamide derivatives, SAR studies have examined the influence of substituents at the 3-position of the thiophene ring. nih.gov It was found that amino-substituted derivatives exhibited more potent antioxidant and antibacterial activity compared to their hydroxyl or methyl-substituted counterparts. nih.gov This suggests that the presence of an amino group is a key determinant for the biological activity of this class of compounds. nih.gov

The table below summarizes key SAR findings for different classes of thiophene-carboxylic acid derivatives:

| Derivative Class | Key Structural Feature | Impact on Biological Activity | Reference |

| 2-aryl-3-(3,4,5-trimethoxyanilino)-6-methoxybenzo[b]thiophenes | Substitution on the 2-aryl group | Influences antiproliferative activity and apoptosis induction | unife.it |

| Thiophene-2-carboxamide derivatives | Substituent at the 3-position (amino vs. hydroxyl vs. methyl) | Amino group enhances antioxidant and antibacterial activity | nih.gov |

| 2,3-diarylthiophene analogues of combretastatin A-4 | Not specified | Certain derivatives exhibit potent anti-proliferative activity at sub-micromolar levels | rsc.org |

These SAR studies are instrumental in guiding the design of new, more potent, and selective derivatives with improved therapeutic potential.

Computational Approaches in Biological Target Studies (e.g., Molecular Docking for binding interactions)

Computational approaches, particularly molecular docking, play a crucial role in elucidating the binding interactions between thiophene-carboxylic acid derivatives and their biological targets. These in silico methods provide a molecular-level understanding of the binding modes and can predict the affinity of a compound for a specific protein, thereby guiding the rational design of new inhibitors.

For instance, molecular docking studies have been performed on 2,3-diarylthiophene analogues of combretastatin A-4 to understand their interaction with tubulin. rsc.org These studies have helped to clarify the binding mode of potent compounds at the colchicine (B1669291) binding site of the tubulin dimer, providing a structural basis for their microtubule-destabilizing activity. rsc.org This information is invaluable for the further structure-guided design of novel tubulin inhibitors. rsc.org

Similarly, molecular docking has been employed to investigate the interactions of thiophene-2-carboxamide derivatives with various protein targets. nih.gov The results of these studies have explained the interactions between the amino acid residues of the enzymes and the synthesized compounds, correlating with the observed biological activities. nih.gov

Density Functional Theory (DFT) calculations have also been used to study the electronic properties of thiourea derivatives of 2-thiophene carboxylic acid. These studies predict molecular properties such as ionization potential, electron affinity, and the HOMO-LUMO gap, which are related to the chemical reactivity and stability of the compounds. Such computational analyses complement experimental findings and provide deeper insights into the structure-property relationships.

The following table highlights the application of computational methods in the study of thiophene-carboxylic acid derivatives:

| Derivative Class | Computational Method | Biological Target/Property Studied | Key Findings | Reference |

| 2,3-diarylthiophene analogues of combretastatin A-4 | Molecular Docking | Tubulin (colchicine site) | Clarified the binding mode and provided a basis for structure-guided design | rsc.org |

| Thiophene-2-carboxamide derivatives | Molecular Docking | Various protein targets | Explained interactions with amino acid residues of enzymes | nih.gov |

| Thiourea derivatives of 2-thiophene carboxylic acid | Density Functional Theory (DFT) | Electronic properties (reactivity, stability) | Predicted molecular descriptors related to chemical reactivity and spectral behavior |

The integration of computational and experimental approaches provides a powerful strategy for the discovery and optimization of novel therapeutic agents based on the 2-ethylthiophene-3-carboxylic acid scaffold.

Conclusion and Future Research Directions

Summary of Current Research Landscape for 2-Ethylthiophene-3-carboxylic Acid and Related Compounds

The current research landscape for this compound and its derivatives is primarily centered on their synthesis and potential as building blocks for more complex molecules with specific applications, particularly in medicinal chemistry and materials science. While direct research on this compound itself is not extensively documented in publicly available literature, the broader field of thiophene-3-carboxylic acids and their derivatives is an active area of investigation.

Key research efforts involving related thiophene (B33073) carboxylic acids include their use as precursors in the synthesis of novel compounds with a range of biological activities. For instance, derivatives of 2-aminothiophene-3-carboxylic acid esters have been identified as highly selective cytostatic agents, showing promise in cancer therapy. nih.gov Additionally, thiophene carboxamide derivatives are being explored for their antiproliferative properties. mdpi.com The thiophene ring system is a versatile scaffold in drug discovery, and the carboxylic acid group at the 3-position provides a convenient handle for further chemical modifications. nih.govnih.gov

In the realm of materials science, thiophene derivatives are crucial components in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). nih.govrsc.org The electronic properties of the thiophene ring can be tuned by the introduction of various substituents, and the carboxylic acid group can be used to anchor these molecules to surfaces or to create more complex polymer structures.

The synthesis of thiophene-3-carboxylates has been a focus of methodological development, with researchers seeking more efficient and scalable routes. researchgate.net These methods often involve multi-step sequences starting from readily available precursors. The development of one-pot syntheses and the use of modern catalytic methods, such as palladium-catalyzed carbonylation, are ongoing areas of interest to improve the accessibility of these important intermediates. beilstein-journals.orgbeilstein-journals.org

Emerging Trends and Challenges in Thiophene Carboxylic Acid Research

The field of thiophene carboxylic acid research is witnessing several emerging trends driven by the demand for novel functional molecules. A significant trend is the increasing focus on green and sustainable synthesis . This includes the development of one-pot reactions, the use of less hazardous reagents and solvents, and the application of catalytic methods to improve atom economy. nih.gov For example, metal-catalyzed heterocyclization of functionalized alkynes is being explored as an efficient route to substituted thiophenes. mdpi.com

Another key trend is the exploration of thiophene-based compounds in new therapeutic areas . While their antimicrobial and anticancer activities are well-established, researchers are now investigating their potential in treating a wider range of diseases. nih.govrsc.orgfarmaciajournal.com This involves the synthesis of diverse libraries of thiophene carboxylic acid derivatives and screening them for various biological activities.

The development of advanced materials based on thiophene carboxylic acids is also a major research direction. This includes the design of novel conducting polymers, sensors, and other electronic devices. rsc.orgmdpi.com The ability to precisely control the structure and properties of these materials through chemical synthesis is a key driver of this trend.

Despite these promising trends, several challenges remain in thiophene carboxylic acid research. A primary challenge is the regioselective functionalization of the thiophene ring. Controlling the position of substituents is crucial for tuning the properties of the final molecule, but it can be difficult to achieve with high selectivity. nih.gov

Furthermore, the synthesis of complex thiophene derivatives can be lengthy and require multiple purification steps, which can be a bottleneck for large-scale production. beilstein-journals.orgbeilstein-journals.org Overcoming these synthetic hurdles is essential for translating laboratory discoveries into practical applications.

Finally, a deeper understanding of the structure-activity relationships (SAR) and structure-property relationships (SPR) is needed. mdpi.com This requires a combination of experimental synthesis, biological testing, and computational modeling to guide the design of new and improved thiophene-based molecules.

Prospects for Novel Synthetic Strategies and Advanced Material Applications

The future of this compound and related thiophene carboxylic acid research holds significant promise, with exciting prospects for both novel synthetic strategies and advanced material applications.

In the area of synthesis , the development of C-H activation methodologies for the direct functionalization of the thiophene ring is a highly anticipated advancement. This would provide a more atom-economical and efficient way to introduce new functional groups, bypassing the need for pre-functionalized starting materials. The use of flow chemistry and microreactor technology could also revolutionize the synthesis of thiophene derivatives, allowing for safer, more scalable, and highly controlled production. researchgate.net Furthermore, the application of biocatalysis , using enzymes to perform specific transformations, could offer a green and highly selective alternative to traditional chemical methods.

For advanced material applications , the unique electronic and photophysical properties of thiophene-based molecules will continue to be exploited. We can expect to see the development of more sophisticated organic electronic devices , such as flexible displays, wearable sensors, and more efficient solar cells. The self-assembly properties of thiophene derivatives could be harnessed to create highly ordered nanostructures with tailored functionalities. acs.org There is also growing interest in the use of thiophene-based materials in biomedical applications , such as for bioimaging, drug delivery, and tissue engineering. The ability to combine the biological activity of the thiophene core with the material properties of polymers opens up new avenues for creating "smart" materials that can interact with biological systems in a controlled manner.

Q & A

Q. What role does anhydride formation play in synthesizing bioactive derivatives?

- Intermediate utility: 6-Arylthiaisatoic anhydrides (from BTC treatment) enable efficient coupling with amines to generate ureidothiophenes with antibacterial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products